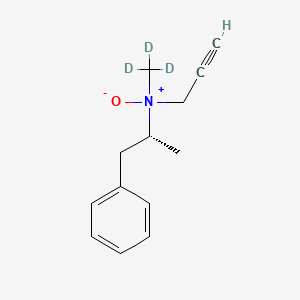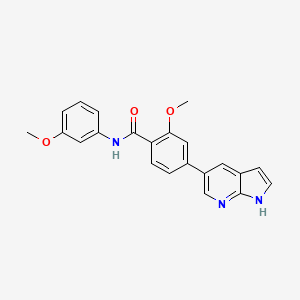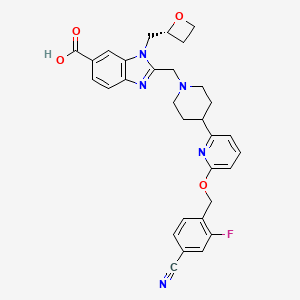
GLP-1 receptor agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 3 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to improve glycemic control and promote weight loss .
Preparation Methods
The synthesis of glucagon-like peptide-1 receptor agonist 3 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid sequences. Common synthetic routes include solid-phase peptide synthesis and solution-phase peptide synthesis. Reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial production methods for glucagon-like peptide-1 receptor agonists often involve the use of recombinant DNA technology. This approach allows for the large-scale production of the compound by inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli or yeast. The host organism then produces the peptide, which can be purified and formulated for therapeutic use .
Chemical Reactions Analysis
Glucagon-like peptide-1 receptor agonist 3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions used and the nature of the starting materials .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and the development of new synthetic methods. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and the regulation of insulin secretion .
In medicine, glucagon-like peptide-1 receptor agonist 3 is used to treat type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events.
In industry, glucagon-like peptide-1 receptor agonist 3 is used in the development of new therapeutic agents and drug delivery systems. It is also used in the production of sustained-release formulations, which can improve patient compliance and therapeutic outcomes .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 3 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed on the surface of pancreatic beta cells. Upon binding, the receptor activates intracellular signaling pathways, including the cyclic adenosine monophosphate and protein kinase A pathways. These pathways enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, leading to improved glycemic control .
Comparison with Similar Compounds
Glucagon-like peptide-1 receptor agonist 3 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. it has unique properties that distinguish it from these compounds. For example, it may have a longer half-life, allowing for less frequent dosing, or it may have a different side effect profile .
Similar compounds include:
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Tirzepatide
Each of these compounds has its own unique properties and therapeutic applications, but they all share the common mechanism of action of activating the glucagon-like peptide-1 receptor .
Properties
Molecular Formula |
C31H30FN5O4 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m1/s1 |
InChI Key |
HYBAKUMPISVZQP-XMMPIXPASA-N |
Isomeric SMILES |
C1CO[C@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


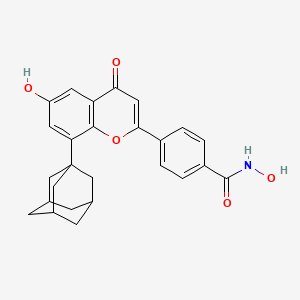
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
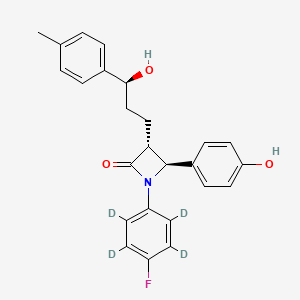
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
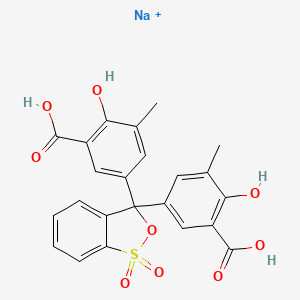
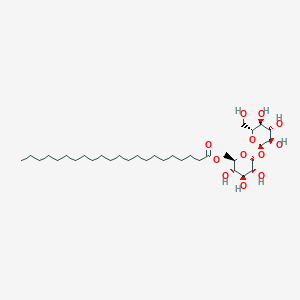
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
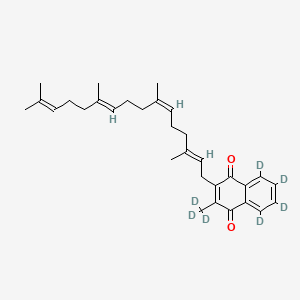
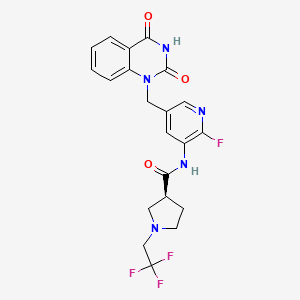
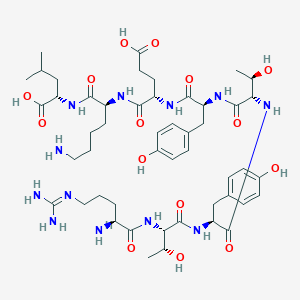
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
